(S)-3-(1-Hydroxyethyl)benzoic acid (S)-3-(1-Hydroxyethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20531858
InChI: InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
SMILES:
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

(S)-3-(1-Hydroxyethyl)benzoic acid

CAS No.:

Cat. No.: VC20531858

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-Hydroxyethyl)benzoic acid -

Specification

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 3-[(1S)-1-hydroxyethyl]benzoic acid
Standard InChI InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
Standard InChI Key YKTWYBWPBDPIQI-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)C(=O)O)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[(1S)-1-hydroxyethyl]benzoic acid, reflects its benzoid backbone substituted with a hydroxymethyl group in the (S)-configuration. Key structural features include:

PropertyValueSource
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
CAS Registry Number29929199
SMILES NotationCC@@HO
InChI KeyYKTWYBWPBDPIQI-LURJTMIESA-N

The stereochemistry is critical to its interactions in biological systems, as evidenced by the distinct PubChem entries for its (R)-enantiomer (CID 29929195) . X-ray crystallography or NMR-based conformational studies remain absent in the literature, representing a key area for future investigation.

Synthesis and Stereochemical Control

Enzymatic Approaches

A landmark study by Tetrahedron Asymmetry (2010) demonstrated the multienzymatic synthesis of the (R)-enantiomer using aldoketo reductase from Escherichia coli and alcohol dehydrogenase from Lactobacillus brevis, achieving >95% enantiomeric purity . While this method targets the (R)-form, it provides a template for adapting stereoselective pathways to produce the (S)-enantiomer. Key steps include:

  • Diol Synthesis: Initial reduction of ketone precursors to diols.

  • Dehydrogenation: Oxidation via Pseudomonas fluorescens dihydrodiol dehydrogenase to yield the carboxylic acid .

Chemical Synthesis

Traditional chemical routes involve Friedel-Crafts alkylation of benzoic acid derivatives, though these often suffer from racemization. Asymmetric catalysis using chiral ligands (e.g., BINAP) could theoretically induce the (S)-configuration, but no published protocols specifically targeting this enantiomer exist.

Physicochemical Properties

Thermodynamic Data

While direct measurements for (S)-3-(1-hydroxyethyl)benzoic acid are unavailable, analogs like 3-(1-methylethyl)benzoic acid exhibit ΔrH° = 1420 ± 9.2 kJ/mol for deprotonation . This suggests moderate acidity (pKa ~4–5), consistent with benzoic acid derivatives.

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs.

  • Storage: Requires inert atmospheres (N₂/Ar) at −20°C to prevent racemization or oxidation.

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s bifunctional groups (carboxylic acid and secondary alcohol) make it a versatile precursor for:

  • Prodrugs: Esterification of the carboxylic acid enhances bioavailability.

  • Chiral Auxiliaries: Asymmetric synthesis of β-blockers or NSAIDs.

Material Science

Hybrid polymers incorporating this monomer could exhibit unique thermal stability, though no studies have yet explored this application.

Future Research Directions

  • Stereoselective Synthesis: Developing cost-effective enzymatic or catalytic methods to produce the (S)-enantiomer at scale.

  • Pharmacological Profiling: Screening for antimicrobial or anticancer activity given structural similarities to salicylate derivatives.

  • Crystallography: Resolving 3D structure to inform computational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator